(2S)-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid
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Overview
Description
2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID is a complex organic compound that features a chromen-2-one (coumarin) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with 2-bromo-2-phenylacetic acid under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromen-2-one moiety can undergo oxidation reactions, typically forming epoxides or hydroxylated derivatives.
Reduction: Reduction of the carbonyl group in the chromen-2-one moiety can yield dihydro derivatives.
Substitution: The aromatic ring in the chromen-2-one moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromen-2-one moiety.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Potential use in the development of smart materials due to its photoactive properties.
Mechanism of Action
The mechanism of action of 2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating them.
Pathways Involved: It may modulate oxidative stress pathways, inflammatory pathways, and microbial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 2-[(5-Hydroxy-2,2-dimethyl-4-oxo-7-chromanyl)oxy]acetic acid
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Uniqueness
2-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-2-PHENYLACETIC ACID is unique due to its specific combination of the chromen-2-one moiety with a phenylacetic acid derivative, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S)-2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C22H21NO6/c1-3-14-11-19(24)29-18-12-16(9-10-17(14)18)28-13(2)21(25)23-20(22(26)27)15-7-5-4-6-8-15/h4-13,20H,3H2,1-2H3,(H,23,25)(H,26,27)/t13?,20-/m0/s1 |
InChI Key |
WXRJBUAEMUEPGE-JDOQCHFPSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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